(4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with pyrimidinyl and thiophenylethyl groups. The stereochemistry of the compound is specified by the (4aS,8aR) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
The synthesis of (4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one involves multiple steps, typically starting with the formation of the naphthyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the pyrimidinyl and thiophenylethyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired stereochemistry.
Chemical Reactions Analysis
(4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthyridine core or the pyrimidinyl and thiophenylethyl groups. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
(4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to (4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one include:
- (4aS,8aR)-6-[2-(propan-2-ylsulfanyl)acetyl]-1-[2-(thiophen-2-yl)ethyl]-decahydro-1,6-naphthyridin-2-one
- (4aS,8aR)-6-(ethanesulfonyl)-1-[2-(thiophen-2-yl)ethyl]-decahydro-1,6-naphthyridin-2-one
- (4aS,8aR)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-[2-(thiophen-2-yl)ethyl]-decahydro-1,6-naphthyridin-2-one
These compounds share the naphthyridine core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
(4aS,8aR)-6-pyrimidin-2-yl-1-(2-thiophen-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17-5-4-14-13-21(18-19-8-2-9-20-18)10-7-16(14)22(17)11-6-15-3-1-12-24-15/h1-3,8-9,12,14,16H,4-7,10-11,13H2/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZAVTXTNMRGTK-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C3=NC=CC=N3)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C3=NC=CC=N3)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.